molecular formula C13H20O B3368960 2-Methyl-3,5-diisopropylphenol CAS No. 22292-76-8

2-Methyl-3,5-diisopropylphenol

Cat. No.: B3368960
CAS No.: 22292-76-8
M. Wt: 192.3 g/mol
InChI Key: LNJNFIIJYVIYBA-UHFFFAOYSA-N
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Description

2-Methyl-3,5-diisopropylphenol is an organic compound with the molecular formula C₁₃H₂₀O. It is a derivative of phenol, characterized by the presence of methyl and isopropyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,5-diisopropylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow synthesis. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The process typically employs catalysts and optimized reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,5-diisopropylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

2-Methyl-3,5-diisopropylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3,5-diisopropylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diisopropylphenol: Known for its use as an anesthetic agent.

    2-Methyl-4,6-diisopropylphenol: Similar structure but different substitution pattern.

Uniqueness

2-Methyl-3,5-diisopropylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

2-methyl-3,5-di(propan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-8(2)11-6-12(9(3)4)10(5)13(14)7-11/h6-9,14H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJNFIIJYVIYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1O)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40176839
Record name 2-Methyl-3,5-diisopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22292-76-8
Record name 2-Methyl-3,5-diisopropylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022292768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3,5-diisopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40176839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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